molecular formula C23H24ClN7 B12483599 N-(4-chlorobenzyl)-1-methyl-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine

N-(4-chlorobenzyl)-1-methyl-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine

Cat. No.: B12483599
M. Wt: 433.9 g/mol
InChI Key: MKPGLWOZUZTPFQ-UHFFFAOYSA-N
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Description

N-[(4-chlorophenyl)methyl]-1-methyl-4-(4-phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-6-amine is a compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in the field of cancer treatment .

Properties

Molecular Formula

C23H24ClN7

Molecular Weight

433.9 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-1-methyl-4-(4-phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-6-amine

InChI

InChI=1S/C23H24ClN7/c1-29-21-20(16-26-29)22(28-23(27-21)25-15-17-7-9-18(24)10-8-17)31-13-11-30(12-14-31)19-5-3-2-4-6-19/h2-10,16H,11-15H2,1H3,(H,25,27,28)

InChI Key

MKPGLWOZUZTPFQ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=N1)C(=NC(=N2)NCC3=CC=C(C=C3)Cl)N4CCN(CC4)C5=CC=CC=C5

Origin of Product

United States

Chemical Reactions Analysis

N-[(4-chlorophenyl)methyl]-1-methyl-4-(4-phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-6-amine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .

Mechanism of Action

The mechanism of action of N-[(4-chlorophenyl)methyl]-1-methyl-4-(4-phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-6-amine involves the inhibition of CDK2, a key enzyme involved in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells . The molecular targets and pathways involved include the CDK2/cyclin A2 complex, which plays a crucial role in the progression of the cell cycle .

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